molecular formula C10H16O B1493002 2-(Cyclobutylmethyl)cyclopentan-1-one CAS No. 1508912-84-2

2-(Cyclobutylmethyl)cyclopentan-1-one

Cat. No. B1493002
CAS RN: 1508912-84-2
M. Wt: 152.23 g/mol
InChI Key: PKIPCONEUHXZGL-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)cyclopentan-1-one (CBMCP) is a cyclic organic compound belonging to the family of cyclic ketones. This compound has been used for a variety of scientific applications and laboratory experiments, ranging from biochemical and physiological studies to synthetic organic chemistry.

Scientific Research Applications

  • Synthetic Applications:

    • Fyfe and Rasamison (2005) discussed the synthesis of cyclobutyl phenyl sulfide, a precursor for spirocyclic cyclopentanones, which are important for developing glucokinase activators potentially useful in treating type 2 diabetes (Fyfe & Rasamison, 2005).
    • Wrobel and Cook (1980) explored the synthesis of cyclopentane-1,2-dione, a compound that shows promise as a precursor to various organic compounds, including modhephene (Wrobel & Cook, 1980).
  • Molecular and Structural Studies:

    • Xie et al. (2009) synthesized cyclo(L-Tyr-L-Lys) and its derivatives, investigating their ability to form organo- and hydrogels, demonstrating the potential of these compounds in material science (Xie et al., 2009).
    • Feuerstein et al. (2001) explored the use of cyclopentane derivatives in palladium-catalyzed cross-coupling reactions, indicating their utility in facilitating high-yield chemical reactions (Feuerstein et al., 2001).
  • Drug Discovery and Medicinal Chemistry:

    • Lopchuk et al. (2017) detailed the development and application of a strategy for installing small, strained ring systems like cyclopentane in drug molecules, highlighting its significance in medicinal chemistry (Lopchuk et al., 2017).
    • Zhao, Allen, and Tidwell (1993) investigated the reactivity of silyl-substituted bisketenes derived from cyclobutenes, contributing to the understanding of their chemical behavior and potential applications in drug synthesis (Zhao, Allen, & Tidwell, 1993).
  • Correlation Studies in Chemistry:

    • Dimmock et al. (2002) prepared a series of 2-arylidenebenzocycloalkanones to study correlations between molecular topography and cytotoxicity, highlighting the role of cyclopentane derivatives in bioactivity research (Dimmock et al., 2002).

properties

IUPAC Name

2-(cyclobutylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-2-5-9(10)7-8-3-1-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIPCONEUHXZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethyl)cyclopentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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